4-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H11ClFNO2S and a molecular weight of 299.75 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
The synthesis of 4-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoro-2-methylaniline under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
4-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Scientific Research Applications
4-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.
Dyestuffs: It serves as a precursor in the synthesis of dyes and pigments used in the textile industry.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase, which plays a crucial role in various physiological processes . By inhibiting these enzymes, the compound can exert antimicrobial and anticancer effects. The molecular targets and pathways involved in its action include the disruption of cellular metabolism and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives such as:
4-chloro-2-fluorobenzenemethanol: This compound has similar structural features but differs in its functional groups and applications.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)benzenesulfonamide: Another derivative with slight variations in the substitution pattern, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-chloro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-8-11(15)4-7-13(9)16-19(17,18)12-5-2-10(14)3-6-12/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGUUEZRZMBBJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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